3-hydroxy-1-methyl-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Fischer indole cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: 3-hydroxy-1-methyl-1H-indole-2-methanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-methylindole-3-carboxaldehyde
- Indole-3-carbaldehyde
- 3-methoxy-1-methyl-1H-indole-2-carbaldehyde
Uniqueness
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde is unique due to the presence of the hydroxy group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-hydroxy-1-methylindole-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)10(13)9(11)6-12/h2-6,13H,1H3 |
InChI Key |
PJKLILSDGUSXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.